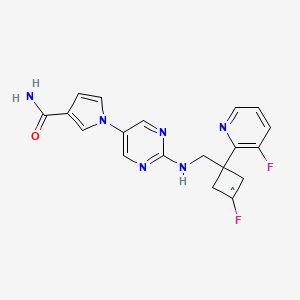

CID 156588657

Description

For example, highlights structural comparisons of steroid-based substrates and inhibitors (e.g., taurocholic acid, CID 6675), while –19 detail synthetic methods and physicochemical properties of boronic acids, heterocycles, and other small molecules, which may align with CID 156588657’s characteristics .

Properties

Molecular Formula |

C19H17F2N6O |

|---|---|

Molecular Weight |

383.4 g/mol |

InChI |

InChI=1S/C19H17F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10H,6-7,11H2,(H2,22,28)(H,24,25,26) |

InChI Key |

NSOZGOFHXKEHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1[C](CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588657 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : Oxidation involves the addition of oxygen or removal of hydrogen from CID 156588657. This reaction type generates more oxidized derivatives, potentially altering the compound’s functional groups (e.g., converting alcohols to ketones or carboxylic acids).

Conditions :

-

Temperature : Elevated temperatures may accelerate reaction rates.

-

Pressure : Higher pressures can influence reaction kinetics.

-

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) or acidic/basic catalysts may facilitate oxidation.

Outcome : The resulting products depend on the oxidizing agent and conditions. For example, strong oxidizing agents like KMnO₄ or CrO₃ could yield carboxylic acids or ketones, while milder agents (e.g., PCC) might stop at intermediate stages like aldehydes.

Reduction Reactions

Mechanism : Reduction involves the addition of hydrogen or removal of oxygen. This process typically converts carbonyl groups (e.g., ketones, aldehydes) into alcohols or amines, depending on the reducing agent.

Conditions :

-

Catalysts : Metal catalysts (e.g., LiAlH₄, NaBH₄) or hydrogenation with palladium.

-

Solvent : Ethanol, THF, or dry ether.

-

Temperature : Room temperature to reflux, depending on the agent.

Outcome : Reduction of this compound could lead to alcohol derivatives (if reducing carbonyls) or amines (if reducing nitriles or imines). Specific outcomes hinge on the functional groups present in the molecule.

Comparative Reaction Analysis

| Property | Oxidation | Reduction |

|---|---|---|

| Key Reaction | Addition of oxygen/removal of hydrogen | Addition of hydrogen/removal of oxygen |

| Typical Products | Ketones, carboxylic acids | Alcohols, amines |

| Conditions | Strong oxidizing agents, elevated temp | Metal catalysts, controlled pressure |

| Applications | Functional group diversification | Targeted molecule modification |

Research and Data Sources

Key resources for further study:

Scientific Research Applications

CID 156588657 has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It may have applications in biological studies, such as enzyme inhibition or protein binding studies.

Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of CID 156588657 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Physicochemical Properties

Structural Insights :

- CID 72863 (C₇H₅BrO₂): A brominated aromatic carboxylic acid with applications in organic synthesis. Its high solubility (0.687 mg/mL) and moderate LogP suggest utility in aqueous-phase reactions .

- Its lower solubility (0.249 mg/mL) and BBB permeability indicate suitability for central nervous system-targeted drug design .

Functional Comparison :

- Substrate/Inhibitor Roles : emphasizes that compounds like CID 6675 (taurocholic acid) and CID 5469634 (ginkgolic acid) exhibit substrate specificity for enzymes such as sulfotransferases or transporters. If this compound shares structural motifs (e.g., steroid backbones or carboxylic acid groups), it may interact with similar biological targets .

- Synthetic Utility : and describe boronic acid derivatives (e.g., CID 53216313) used in Suzuki-Miyaura cross-coupling reactions. This compound could serve as a precursor in analogous catalytic processes if it contains reactive functional groups .

Comparison with Functionally Similar Compounds

Mechanistic Contrasts :

- CID 78358133 : A sulfonamide derivative with CYP1A2 inhibitory activity, indicating utility in modulating drug-drug interactions. Its high solubility (2.74 mg/mL) and GI absorption contrast with typical boronic acids, which often exhibit lower bioavailability .

- CID 10153267: A betulin-derived triterpenoid with demonstrated anti-inflammatory properties. Unlike synthetic small molecules, its natural product origin may limit scalable production but enhance biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.